5-Methyl-3-(methylthio)-1H-indole
Description
The Indole (B1671886) Scaffold as a Privileged Structure in Academic Research
The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is frequently described in medicinal chemistry as a "privileged structure". This term refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them exceptionally valuable starting points for drug discovery. chempedia.inforesearchgate.net The prevalence of the indole motif in numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, underscores its fundamental role in biological systems. researchgate.netnih.gov
This natural prevalence has inspired extensive research, leading to the development of a multitude of synthetic indole-based compounds with a wide spectrum of pharmacological activities. youtube.comnih.gov The indole ring's unique electronic properties and its ability to participate in various intermolecular interactions, such as hydrogen bonding via the N-H group, allow its derivatives to serve as versatile ligands for diverse protein targets, including enzymes and receptors. nih.gov Consequently, the indole scaffold is a core component in many approved drugs, ranging from anti-inflammatory agents like indomethacin (B1671933) to anti-migraine drugs like frovatriptan (B193164) and anti-cancer agents like vincristine. researchgate.netnih.gov The continuous exploration of indole chemistry highlights its enduring importance as a central theme in the quest for novel therapeutic agents. wikipedia.org
Contextualizing 5-Methyl-3-(methylthio)-1H-indole within Substituted Indole Research
Within the vast family of indole derivatives, substituted indoles represent a critical area of investigation. The strategic placement of different functional groups on the indole core allows chemists to fine-tune the molecule's steric and electronic properties, thereby modulating its biological activity. The compound this compound is a prime example of such a substituted indole, featuring a methyl group at the C5 position of the benzene ring and a methylthio (-SCH3) group at the C3 position of the pyrrole ring.
While detailed research focusing specifically on the biological activity of this compound is not extensively documented in publicly available literature, its structure places it firmly within a class of compounds of significant research interest. The properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
The synthesis of 3-thioether substituted indoles like this compound is well-established. A prominent method is the Gassman indole synthesis . This one-pot reaction is a powerful tool for preparing 3-thioalkoxyindoles. synarchive.com The general mechanism involves the reaction of an aniline (B41778) with a ketone that has a thioether substituent. synarchive.com To produce this compound specifically, the starting aniline would be p-toluidine (B81030) (4-methylaniline). The reaction proceeds through the formation of an N-chloroaniline, which then reacts with a β-keto sulfide (B99878) to form a sulfonium (B1226848) ion. Subsequent rearrangement and cyclization yield the final 3-thiomethylindole product. synarchive.com
Research into related 3-sulfenylindole derivatives has demonstrated their potential as precursors for compounds with anti-proliferative activity against cancer cell lines. wikipedia.org The thioether group at the C3 position is of particular interest as it can be further modified, for example, by oxidation to the corresponding sulfone, which can enhance biological properties. wikipedia.org Furthermore, the broader class of 3-substituted indoles is a fertile ground for discovering compounds with diverse bioactivities, including antimicrobial and anticancer effects. researchgate.netnih.gov Therefore, this compound serves as a valuable chemical entity and a potential intermediate for the synthesis of more complex, biologically active molecules.
Table of Mentioned Compounds
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
5-methyl-3-methylsulfanyl-1H-indole |
InChI |
InChI=1S/C10H11NS/c1-7-3-4-9-8(5-7)10(12-2)6-11-9/h3-6,11H,1-2H3 |
InChI Key |
QRWMIHIBUBHCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2SC |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of the 5 Methyl 3 Methylthio 1h Indole Core
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System
The indole nucleus is highly susceptible to electrophilic aromatic substitution (SEAr) due to its electron-rich nature. nih.gov The reaction rate is significantly greater than that of benzene (B151609), with a strong preference for substitution at the C-3 position. nih.govpearson.com This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation, known as a benzenium ion, without disrupting the aromaticity of the fused benzene ring. pearson.comlibretexts.org
A quintessential example of electrophilic substitution on indoles is the Vilsmeier-Haack reaction, which is a classic and highly efficient method for the 3-formylation of indoles. wikipedia.orgpcbiochemres.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The electrophilic species, a chloroiminium ion, readily attacks the electron-rich C-3 position of the indole. wikipedia.orgyoutube.com Subsequent hydrolysis of the resulting iminium salt yields the corresponding 3-formylindole. wikipedia.orgpcbiochemres.comyoutube.com For 5-methyl-3-(methylthio)-1H-indole, this reaction would be expected to proceed readily at the vacant C-2 position, as the C-3 position is already substituted.
Nitration is another important electrophilic aromatic substitution reaction. libretexts.orgwikipedia.org The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orglibretexts.org Given the directing effects of the methyl and methylthio groups, nitration of this compound could potentially lead to a mixture of isomers, with substitution occurring on the benzene portion of the indole ring.
| Reaction | Reagents | Typical Product |
| Vilsmeier-Haack | POCl₃, DMF, then H₂O | 2-Formyl-5-methyl-3-(methylthio)-1H-indole |
| Nitration | HNO₃, H₂SO₄ | Nitro-5-methyl-3-(methylthio)-1H-indole |
Table 1: Examples of Electrophilic Aromatic Substitution Reactions
Reactivity Profiles of the Methylthio Group: Oxidations and Nucleophilic Substitutions
The methylthio group at the C-3 position of the indole ring offers a versatile handle for further functionalization through oxidation and nucleophilic substitution reactions.
Oxidation: The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. organic-chemistry.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org The level of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the stoichiometry of the oxidant used. organic-chemistry.org The resulting sulfoxides and sulfones are valuable intermediates in their own right, as the sulfonyl group can act as a good leaving group in subsequent nucleophilic substitution reactions.
| Oxidizing Agent | Product |
| H₂O₂ (controlled stoichiometry) | 5-Methyl-3-(methylsulfinyl)-1H-indole (Sulfoxide) |
| H₂O₂ (excess) or m-CPBA | 5-Methyl-3-(methylsulfonyl)-1H-indole (Sulfone) |
Table 2: Oxidation Products of the Methylthio Group
Nucleophilic Substitution: Nucleophilic substitution reactions on the aromatic ring of thiophene (B33073) derivatives, which are structurally related to the indole system, have been studied. nih.gov These reactions typically proceed through an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, leading to the formation of a Meisenheimer-like intermediate. nih.govlibretexts.orgmasterorganicchemistry.comlibretexts.org For this compound, direct nucleophilic aromatic substitution on the indole ring is less common due to its electron-rich nature. However, the methylthio group itself, particularly after oxidation to the sulfone, can become a good leaving group, allowing for nucleophilic displacement by a variety of nucleophiles. matanginicollege.ac.in
Functional Group Interconversions and Modifications on the Indole and Methylthio Moieties
Functional group interconversions are a key strategy for modifying the properties and reactivity of the this compound core. vanderbilt.edu For instance, the methyl group at the C-5 position can potentially be oxidized to a carboxylic acid, providing a new point for derivatization. nih.gov
Modifications of the methylthio group are particularly valuable. As mentioned, oxidation to the sulfone enhances its leaving group ability. Furthermore, the sulfur atom can participate in various coupling reactions. For example, methods have been developed for the synthesis of indole-annulated sulfur heterocycles through intramolecular copper-catalyzed Ullmann-type C-N coupling and palladium-catalyzed direct arylation reactions starting from precursors containing a thioether linkage. rsc.org
Regioselective Functionalization of the Indole Nucleus (e.g., at C-2, C-3, C-5 Positions)
The regioselective functionalization of the indole nucleus is a critical aspect of indole chemistry. nih.gov While the C-3 position is the most nucleophilic and typically the first site of electrophilic attack, its substitution in this compound directs further electrophilic reactions to other positions, most notably the C-2 position. pearson.combeilstein-journals.org
Recent advances have focused on developing methods for the selective functionalization of other positions as well. For example, selective phosphorylmethylation of indoles at either the C-2 or C-3 position has been achieved using a specific phosphorylmethyl dibenzothiophenium reagent under either photocatalytic or copper-catalyzed conditions, respectively. rsc.org
Functionalization at the C-5 position is also of significant interest. While direct electrophilic substitution at C-5 can be challenging due to the directing effects of the indole nitrogen, strategies involving directed metalation or the use of specific catalysts can achieve this transformation. nih.gov For instance, palladium-catalyzed silylation of 1-(2-iodophenyl)-1H-indoles has been shown to occur via intramolecular C-H activation. acs.org
| Position | Type of Functionalization | Example Reaction |
| C-2 | Electrophilic Substitution | Vilsmeier-Haack formylation |
| C-3 | Not applicable (substituted) | - |
| C-5 | Directed Functionalization | Palladium-catalyzed C-H activation |
Table 3: Regioselective Functionalization Strategies
Annulation and Construction of Complex Heterocyclic Systems Incorporating the Indole Scaffold
The this compound core serves as an excellent platform for the construction of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is fused onto the indole scaffold, are a powerful tool for generating novel molecular architectures.
One such strategy involves the cycloisomerization of indole-tethered alkynols. For example, a copper(II) triflate/hexafluoroisopropanol (Cu(OTf)₂/HFIP) system has been shown to effectively catalyze the cycloisomerization of indole-C3-functionalized alkynols to produce diverse carbazole (B46965) structures. rsc.org This reaction proceeds through a domino process of spirocyclization, 1,2-migration, and aromatization.
Furthermore, the synthesis of indole-annulated sulfur heterocycles has been achieved through intramolecular cyclization reactions. rsc.org The synthesis of 1,6-benzodiazocinones linked to an indole ring has also been reported, highlighting the versatility of the indole nucleus in constructing medium-sized heterocyclic rings with potential pharmacological applications. mdpi.comresearchgate.net These examples underscore the potential of the this compound scaffold in the diversity-oriented synthesis of complex and biologically relevant heterocyclic compounds.
Advanced Spectroscopic and Crystallographic Elucidation of 5 Methyl 3 Methylthio 1h Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Spectral Analysis
The ¹H and ¹³C NMR spectra of 5-Methyl-3-(methylthio)-1H-indole provide a detailed fingerprint of its molecular structure. In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methyl group at the 5-position, and the methylthio group at the 3-position are observed. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents and the aromatic ring current.
Similarly, the ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. The positions of these signals are indicative of the carbon's hybridization and its local electronic environment. For instance, the carbons of the indole ring appear in the aromatic region, while the methyl and methylthio carbons are found in the aliphatic region.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~8.0 (broad singlet) | - |
| C2-H | ~7.2 | ~125.0 |
| C4-H | ~7.4 | ~120.0 |
| C6-H | ~7.0 | ~123.0 |
| C7-H | ~7.5 | ~111.0 |
| 5-CH₃ | ~2.4 (singlet) | ~21.5 |
| 3-S-CH₃ | ~2.5 (singlet) | ~15.0 |
| C3 | - | ~100.0 |
| C3a | - | ~129.0 |
| C5 | - | ~130.0 |
| C7a | - | ~135.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Structural and Conformational Analysis
To unambiguously assign the proton and carbon signals and to probe the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments are employed. researchgate.netsdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the molecular skeleton. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (vicinal coupling), which helps to establish the connectivity of protons within the indole ring. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, offering insights into the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis for Molecular Vibrational Modes and Functional Group Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. nih.gov The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its specific bonds and functional groups. mdpi.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H stretch | 3400-3300 | Medium-Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium-Weak |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-N stretch | 1350-1250 | Medium |
| C-S stretch | 800-600 | Weak-Medium |
The presence of a sharp band in the N-H stretching region confirms the indole N-H group. The aromatic C-H and C=C stretching vibrations are indicative of the indole ring system. The aliphatic C-H stretches correspond to the methyl and methylthio groups, while the C-S stretch provides evidence for the methylthio substituent.
Mass Spectrometry: Advanced Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm its elemental composition. The exact mass of this compound is 177.06122053 Da. nih.gov
Electron ionization (EI) mass spectrometry can be used to study the fragmentation patterns of the molecule. uni-saarland.de The molecular ion peak (M⁺) would be observed at m/z 177. The fragmentation of indole derivatives often involves characteristic losses. scirp.org For this compound, potential fragmentation pathways could include:
Loss of a methyl radical (•CH₃) from the methylthio group, leading to a fragment at m/z 162.
Loss of the entire methylthio group (•SCH₃), resulting in a fragment at m/z 130.
Cleavage of the bond between the sulfur and the indole ring.
The analysis of these fragmentation patterns can provide valuable structural information and confirm the identity of the compound. libretexts.orglibretexts.org
Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture
Single crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state can be elucidated.
Unit Cell Parameters, Space Group Determination, and Crystal Packing Analysis
The XRD analysis begins with the determination of the unit cell, which is the basic repeating unit of the crystal lattice. The unit cell is defined by its parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). mdpi.com The space group, which describes the symmetry elements of the crystal, is also determined from the diffraction data. mdpi.com
For a related compound, 5-methyl-1H-indole-3-carbaldehyde, the crystal structure was found to be orthorhombic with the space group Pnma. nih.gov While the specific parameters for this compound would need to be determined experimentally, this information provides a reference point.
The crystal packing analysis reveals how the individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonding (e.g., between the N-H group of one molecule and a suitable acceptor on another), van der Waals interactions, and potential π-π stacking between the aromatic indole rings. nih.govnih.gov Understanding the crystal packing is crucial for comprehending the solid-state properties of the compound.
Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles
A precise experimental determination of the bond lengths, bond angles, and torsion angles for this compound through single-crystal X-ray diffraction is not prominently documented in the available literature. However, the expected geometric parameters can be inferred from computational studies and the crystallographic data of analogous substituted indoles, such as 5-methyl-1H-indole-3-carbaldehyde nih.gov.
Expected Bond Lengths and Angles: The bond lengths within the indole ring are expected to be consistent with those of other indole derivatives, with C-N bonds being shorter than typical C-N single bonds due to the delocalization of the nitrogen lone pair electrons into the aromatic system. The C-S bond length of the methylthio group is anticipated to be in the typical range for aryl thioethers.
Expected Torsion Angles: The torsion angles involving the methylthio group, specifically the C2-C3-S-C(methyl) dihedral angle, will define its orientation relative to the indole plane. Free rotation around the C3-S bond is expected, leading to different possible conformers in the gaseous or solution phase. In a crystalline state, a specific conformation will be adopted to maximize packing efficiency and intermolecular interactions.
Data Table of Predicted Geometric Parameters:
| Parameter | Predicted Value |
| Bond Lengths (Å) | Data not available |
| C2-C3 | Data not available |
| C3-S | Data not available |
| S-C(methyl) | Data not available |
| C4-C5 | Data not available |
| C5-C(methyl) | Data not available |
| Bond Angles (°) ** | Data not available |
| C2-C3-S | Data not available |
| C3-S-C(methyl) | Data not available |
| C4-C5-C6 | Data not available |
| Torsion Angles (°) ** | Data not available |
| C2-C3-S-C(methyl) | Data not available |
Note: Specific experimental or calculated data for the bond lengths, bond angles, and torsion angles of this compound were not found in the searched literature. The table is presented as a template for future experimental or computational findings.
Analysis of Intra- and Intermolecular Hydrogen Bonding Networks and Supramolecular Interactions
The crystalline structure of this compound is expected to be stabilized by a network of intra- and intermolecular interactions. The primary site for hydrogen bonding is the N-H group of the indole ring, which can act as a hydrogen bond donor. The sulfur atom of the methylthio group, with its lone pairs of electrons, can potentially act as a weak hydrogen bond acceptor.
In the absence of a specific crystal structure for the title compound, insights can be drawn from related structures. For instance, in the crystal structure of 5-methyl-1H-indole-3-carbaldehyde, molecules are connected through N—H⋯O hydrogen bonds into chains nih.gov. A similar N—H⋯S hydrogen bonding motif, although generally weaker than N—H⋯O bonds, could be present in the crystal packing of this compound.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. While a specific Hirshfeld surface analysis for this compound is not available, an analysis of related indole derivatives provides a framework for understanding the expected distribution of intermolecular contacts.
For substituted indoles, Hirshfeld surface analysis typically reveals the dominance of H⋯H, C⋯H/H⋯C, and heteroatom⋯H/H⋯heteroatom contacts. In the case of this compound, the following contributions to the Hirshfeld surface are anticipated:
H⋯H contacts: These interactions, arising from the numerous hydrogen atoms on the methyl groups and the indole ring, are expected to constitute a significant portion of the total Hirshfeld surface area.
C⋯H/H⋯C contacts: These represent the C—H⋯π interactions and are crucial for the stability of the crystal packing.
S⋯H/H⋯S contacts: The presence of the methylthio group introduces the possibility of S⋯H interactions, which would be visualized as distinct regions on the Hirshfeld surface.
N⋯H/H⋯N contacts: These contacts are associated with the N-H⋯S or other weak hydrogen bonds involving the indole nitrogen.
The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions, allowing for a detailed comparison with other indole derivatives. For example, in the Hirshfeld surface analysis of 2-[bis-(1-methyl-1H-indol-3-yl)methyl]benzoic acid, the major contributions were from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts nih.gov. A similar pattern, with the inclusion of S⋯H contacts, would be expected for this compound.
Data Table of Predicted Hirshfeld Surface Contact Percentages:
| Contact Type | Predicted Contribution (%) |
| H···H | Data not available |
| C···H/H···C | Data not available |
| S···H/H···S | Data not available |
| N···H/H···N | Data not available |
| Other | Data not available |
Note: As no specific Hirshfeld surface analysis has been published for this compound, this table serves as a template for future research.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands in the near-ultraviolet region, corresponding to the ¹Lb and ¹La ← ¹A electronic transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.
For this compound, the following effects on the UV-Vis spectrum are anticipated:
¹Lb Transition: This transition, typically appearing as the lower energy, more structured band in nonpolar solvents, is sensitive to substitution. The methyl group at the 5-position, being a weak electron-donating group, is expected to cause a slight bathochromic (red) shift of this band.
¹La Transition: This transition is generally more intense and broader than the ¹Lb band. The methylthio group at the 3-position, with its sulfur lone pairs capable of conjugation with the indole π-system, is expected to significantly influence this transition, likely causing a more pronounced bathochromic shift compared to the methyl group's effect.
Computational studies on substituted indoles have shown that both electron-donating and electron-withdrawing groups can lead to a bathochromic shift of the absorption bands. The combined effect of the methyl and methylthio groups in this compound is therefore predicted to result in a red-shifted spectrum compared to the parent indole molecule.
Data Table of Expected UV-Vis Absorption Maxima and Electronic Transitions:
| Solvent | Expected λmax (nm) for ¹Lb | Expected λmax (nm) for ¹La | Corresponding Electronic Transition |
| Hexane | Data not available | Data not available | π → π |
| Ethanol (B145695) | Data not available | Data not available | π → π |
Note: Specific experimental UV-Vis absorption data for this compound is not available in the searched literature. The table indicates the expected transitions and serves as a placeholder for experimental values.
Computational Chemistry and Theoretical Characterization of 5 Methyl 3 Methylthio 1h Indole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. DFT calculations are employed to determine various molecular properties of 5-Methyl-3-(methylthio)-1H-indole, from its geometry to its spectroscopic characteristics.
The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the geometry is optimized to ascertain key structural parameters such as bond lengths, bond angles, and dihedral angles. The indole (B1671886) ring system is largely planar, but the orientation of the methyl and methylthio substituents can lead to different conformers. Conformational analysis is crucial for understanding the molecule's spatial arrangement and steric properties.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C2-C3 | 1.38 |
| C3-S | 1.77 |
| S-C11 | 1.82 |
| C4-C5 | 1.40 |
| C5-C10 | 1.51 |
| N1-H | 1.01 |
| **Bond Angles (°) ** | |
| C2-C3-S | 125.8 |
| C3-S-C11 | 102.5 |
| C4-C5-C10 | 121.0 |
| Dihedral Angles (°) | |
| C2-C3-S-C11 | -85.2 |
| C3-C2-N1-H | 180.0 |
| Note: These values are representative theoretical data for the optimized geometry. |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn A smaller gap suggests higher reactivity. For this compound, the spatial distribution of these orbitals is analyzed to predict sites of electrophilic and nucleophilic attack. The HOMO is typically localized over the electron-rich indole nucleus, particularly the pyrrole (B145914) ring, while the LUMO distribution indicates regions susceptible to receiving electrons.
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Primarily localized on the indole ring, with significant contribution from the sulfur atom. |
| LUMO | -0.98 | Distributed across the bicyclic ring system, with notable density on the C2-C3 bond. |
| HOMO-LUMO Gap | 4.87 | Indicates high kinetic stability. |
| Note: These values are representative theoretical data from DFT calculations. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP surface typically shows a negative potential around the sulfur atom and the nitrogen atom of the indole ring, identifying them as nucleophilic centers. researchgate.netresearchgate.net The hydrogen atom attached to the nitrogen (N-H) exhibits a positive potential, marking it as an electrophilic site.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. acadpubl.eu These interactions stabilize the molecule, and their stabilization energy (E2) quantifies the strength of the delocalization. In this compound, significant interactions include the delocalization of lone pair electrons from the nitrogen and sulfur atoms into anti-bonding orbitals of the indole ring. This analysis reveals the extent of electron delocalization, which is crucial for understanding the molecule's aromaticity and electronic properties.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) S | π* (C2-C3) | 25.8 | Lone Pair -> π |
| LP (1) N1 | π (C2-C3) | 45.2 | Lone Pair -> π |
| π (C6-C7) | π (C4-C5) | 18.5 | π -> π |
| σ (C5-C10) | σ (C4-C9) | 4.9 | σ -> σ* |
| Note: E(2) is the stabilization energy from second-order perturbation theory. These are representative theoretical data. |
Theoretical vibrational analysis is performed to predict the infrared spectrum of the molecule. The calculation of harmonic vibrational frequencies using DFT helps in the assignment of vibrational modes observed in experimental Fourier-Transform Infrared (FT-IR) spectra. By comparing the calculated frequencies with experimental data, the molecular structure can be confirmed. For this compound, characteristic vibrational modes include the N-H stretching frequency, aromatic C-H stretching, C-N stretching, and C-S stretching. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3510 | Stretching of the N1-H bond. |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene (B151609) ring. |
| Methyl C-H Stretch | 2980-2900 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |
| C=C Stretch | 1620-1580 | Aromatic ring skeletal vibrations. |
| C-N Stretch | 1340 | Stretching of the C-N bonds in the pyrrole ring. |
| C-S Stretch | 720 | Stretching of the C3-S bond. |
| Note: These are representative theoretical wavenumbers. |
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. By predicting the ¹H and ¹³C NMR spectra, a direct comparison can be made with experimental results, aiding in the structural elucidation of the molecule. rsc.org The chemical shifts are calculated relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The theoretical prediction for this compound would provide valuable insights into the electronic environment of each nucleus, reflecting the electron-donating and shielding/deshielding effects of the methyl and methylthio substituents on the indole ring.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| C2 | 125.4 | 7.15 (H2) |
| C3 | 103.1 | - |
| C3a | 129.8 | - |
| C4 | 120.5 | 7.08 (H4) |
| C5 | 130.2 | - |
| C6 | 124.1 | 7.20 (H6) |
| C7 | 111.5 | 7.55 (H7) |
| C7a | 136.5 | - |
| C10 (Methyl) | 21.3 | 2.45 (H10) |
| C11 (Thio-methyl) | 16.0 | 2.50 (H11) |
| N1-H | - | 8.10 (H1) |
| Note: These are representative theoretical chemical shifts relative to TMS. |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectral Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. mdpi.comresearchgate.net This method is instrumental in understanding the color and photophysical properties of compounds. nih.gov
For a molecule like this compound, a TD-DFT calculation would reveal its ultraviolet-visible (UV-Vis) absorption profile. The simulation provides key parameters for each electronic transition: the excitation energy (in electronvolts, eV), the corresponding wavelength (in nanometers, nm), and the oscillator strength (a dimensionless quantity, f), which indicates the intensity of the absorption. researchgate.net Furthermore, the analysis identifies the molecular orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), clarifying the nature of the excitation (e.g., a π → π* transition). nih.gov
Studies on various indole derivatives demonstrate that TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311+G(d,p), can accurately reproduce experimental UV-Vis spectra with minimal error. mdpi.comnih.govacs.org For instance, research on natural compounds showed that the difference between theoretical and experimental maximum absorption wavelengths (λmax) could be as low as 1-5.8%. mdpi.com
Table 1: Illustrative TD-DFT Data for a Representative Indole Derivative This table shows the kind of data that would be generated for this compound. The values are based on typical results for similar heterocyclic compounds. researchgate.net
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 3.85 | 322 | 0.15 | HOMO → LUMO (88%) |
| S0 → S2 | 4.21 | 294 | 0.28 | HOMO-1 → LUMO (75%) |
| S0 → S3 | 4.55 | 272 | 0.09 | HOMO → LUMO+1 (65%) |
Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from the principles of conceptual Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.comacs.orgresearchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals, HOMO and LUMO. nih.gov
Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO. A lower IP suggests the molecule is a better electron donor. mdpi.comdovepress.com
Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO. A higher EA indicates a better electron acceptor. mdpi.comschrodinger.com
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (IP - EA) / 2. A large HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule. researchgate.netresearchgate.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = µ² / (2η), where µ is the chemical potential (µ ≈ -(IP + EA) / 2). This index is useful for predicting how a molecule will interact with biological receptors. researchgate.net
For this compound, these parameters would be calculated after geometry optimization using a suitable DFT method (e.g., B3LYP/6-311++G(d,p)). nih.govmdpi.com The values provide a quantitative basis for understanding its reactivity in chemical and biological processes.
Table 2: Illustrative Global Reactivity Descriptors for a Representative Indole Derivative This table provides example values for the global reactivity descriptors, which would be specifically calculated for this compound in a dedicated study. researchgate.netresearchgate.net
| Descriptor | Formula | Typical Value (eV) |
| EHOMO | - | -6.10 |
| ELUMO | - | -1.50 |
| Ionization Potential (IP) | -EHOMO | 6.10 |
| Electron Affinity (EA) | -ELUMO | 1.50 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.60 |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.30 |
| Electronegativity (χ) | (IP + EA) / 2 | 3.80 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.14 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.gov It provides a dynamic view of molecular behavior, which is essential for understanding complex biological processes that are not captured by static models. nih.govresearchgate.net
Stability and Conformational Flexibility of this compound in Diverse Environments
MD simulations are ideal for exploring the conformational landscape of a flexible molecule like this compound. By simulating its movement in different environments, such as in an aqueous solution or a nonpolar solvent, researchers can understand its stability and preferred shapes (conformations). nih.gov The simulation trajectory is analyzed to monitor key structural parameters like the root-mean-square deviation (RMSD) of atomic positions, which indicates the stability of the molecule's fold over time. mdpi.com Analysis of dihedral angles reveals the flexibility of rotatable bonds, such as those connected to the methylthio group, identifying the most populated and energetically favorable conformations. nih.govnih.gov
Dynamic Behavior of Ligand-Receptor Interactions
Understanding how a potential drug molecule interacts with its biological target is a cornerstone of drug discovery. MD simulations provide an atom-level view of this dynamic process. nih.govyoutube.com After an initial docking pose is predicted, an MD simulation of the ligand-receptor complex (e.g., this compound bound to an enzyme) is performed. nih.govresearchgate.net These simulations can:
Assess the stability of the binding pose over time. mdpi.com
Identify key amino acid residues in the receptor that form lasting interactions (like hydrogen bonds or hydrophobic contacts) with the ligand. nih.gov
Reveal conformational changes in the protein or the ligand upon binding, a phenomenon known as "induced fit". acs.org
Be used to calculate binding free energies (e.g., using the MM/PBSA method), which helps to rank the affinity of different ligands for the target. mdpi.com
For instance, an MD simulation could show how the methyl and methylthio groups of the indole fit into specific pockets of a receptor, and whether these interactions are stable enough to cause a biological effect. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. jocpr.comnih.govjournal-jop.org These models are fundamental in medicinal chemistry for predicting the activity of new, unsynthesized compounds. nih.gov
Development of Predictive Models for Indole Derivatives
The indole scaffold is present in a vast number of biologically active compounds, making it a frequent subject of QSAR studies. jocpr.comtandfonline.commdpi.com Researchers have successfully developed QSAR models for indole derivatives with a wide range of activities, including antifungal, anti-HIV, anticancer, and antibacterial properties. journal-jop.orgtandfonline.comtandfonline.comeurjchem.com
The development of a QSAR model for a class of compounds including this compound would follow a standard workflow:
Data Collection: A dataset of indole derivatives with experimentally measured biological activity (e.g., IC50 values) is compiled. nih.govnih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometric, or quantum-chemical (like the reactivity descriptors from DFT). tandfonline.comnih.gov
Model Building: The dataset is typically split into a training set and a test set. A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Support Vector Machine (SVM), is used to build a mathematical equation that correlates the descriptors of the training set compounds with their activity. journal-jop.orgeurjchem.comnih.gov
Validation: The model's predictive power is rigorously tested. Internal validation (e.g., leave-one-out cross-validation, Q²) assesses robustness, while external validation using the test set (R²pred) confirms its ability to predict the activity of new molecules. nih.govnih.govnih.gov
For example, a QSAR study on 3,5-disubstituted indole derivatives acting as Pim1 kinase inhibitors achieved a model with high predictive accuracy (R²test = 0.96) using partial least squares regression. researchgate.net Another study on indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors developed a model with a correlation coefficient (r²) of 0.94 and a cross-validation coefficient (q²) of 0.72. nih.gov Such models provide valuable insights into which structural features—like the position and nature of substituents on the indole ring—are critical for biological activity.
Table 3: Example of Statistical Parameters for a Published QSAR Model on Indole Derivatives This table illustrates the validation metrics used to assess the quality and predictive power of a QSAR model, based on a study of benzofuran (B130515) and indole derivatives as HKMT inhibitors. eurjchem.com
| Parameter | Description | Value |
| R² | Coefficient of determination (goodness of fit for the training set) | 0.9328 |
| Q²LOO | Leave-one-out cross-validation coefficient (internal predictive ability) | 0.9212 |
| R²ext | External validation coefficient (predictive ability for the test set) | 0.9290 |
Biological Activity and Mechanistic Insights in Vitro and in Silico Research
Investigations into Molecular Mechanisms of In Vitro Biological Actions
Enzyme Inhibition Profiles and Specificity
While specific studies detailing the inhibitory activity of 5-Methyl-3-(methylthio)-1H-indole against Indoleamine 2,3-Dioxygenase-1 (IDO1), B-cell lymphoma 2 (BCL-2), and Cyclooxygenase-2 (COX-2) are not extensively available, the broader family of indole (B1671886) derivatives has shown significant potential in targeting these enzymes.
Indoleamine 2,3-Dioxygenase-1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway, responsible for the breakdown of the essential amino acid tryptophan. nih.gov Its overexpression in many cancers contributes to an immunosuppressive tumor microenvironment, making it a prime target for cancer therapy. nih.govnih.gov Various indole-based compounds have been developed as IDO1 inhibitors. nih.gov
B-cell lymphoma 2 (BCL-2): The BCL-2 family of proteins are crucial regulators of apoptosis (programmed cell death). Anti-apoptotic proteins like BCL-2 are often overexpressed in cancer cells, promoting their survival. The regulation of BCL-2 is a key aspect of apoptosis induction. mdpi.com
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a significant role in inflammation and has been implicated in the development of cancer. nih.gov There is a known interplay between COX-2 and IDO1, where COX-2 can promote IDO1 expression, further contributing to immune suppression in the tumor microenvironment. nih.gov Selective COX-2 inhibitors, some of which are indole derivatives, are being investigated for their anti-inflammatory and anti-cancer properties. ajchem-a.com
Modulation of Cellular Processes: In Vitro Cell Cycle Arrest and Apoptosis Induction Pathways
Studies on various cancer cell lines have demonstrated that indole derivatives can effectively induce cell cycle arrest and apoptosis. nih.govnih.gov
Cell Cycle Arrest: Treatment of cancer cells with certain indole compounds has been shown to cause an accumulation of cells in the G1 and G2/M phases of the cell cycle. mdpi.comnih.gov For instance, an ethyl acetate (B1210297) extract containing various indole derivatives led to a significant decrease in the percentage of cells in the S phase and an increase in the G1 and G2/M phases in colorectal cancer cell lines. nih.gov This disruption of the normal cell cycle progression inhibits cell proliferation. nih.gov
Apoptosis Induction: The induction of apoptosis is a hallmark of many anti-cancer agents. Indole compounds have been observed to trigger apoptosis through the intrinsic pathway. nih.gov This is characterized by:
An increase in the expression of the pro-apoptotic protein Bax. nih.gov
A decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov
The cleavage of caspase-3 and PARP-1. nih.gov
Activation of caspases-8 and -9. nih.gov
Flow cytometry analysis has confirmed the apoptotic effects of indole-containing extracts, showing a significant increase in the population of apoptotic cells upon treatment. mdpi.comnih.gov
Interference with Intracellular Signaling Pathways
The biological effects of indole derivatives are often mediated through their interaction with critical intracellular signaling pathways.
NF-κB, MAPKs, and PI3K/Akt:
NF-κB (Nuclear Factor-kappa B): This transcription factor is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory therapies. mdpi.com
MAPKs (Mitogen-Activated Protein Kinases): This family of kinases, including JNK, is involved in cellular responses to a variety of stimuli and plays a role in both cell survival and apoptosis. mdpi.commdpi.com
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is crucial for cell survival, proliferation, and growth. mdpi.com Inhibition of the PI3K/Akt pathway can lead to decreased cell viability and induction of apoptosis. mdpi.com
Nrf2/HO-1 Pathway: The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netijbs.com
Nrf2 (Nuclear factor erythroid 2-related factor 2): Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. mdpi.comijbs.com
HO-1 (Heme Oxygenase-1): This is one of the key antioxidant enzymes induced by Nrf2. researchgate.net
Some bioactive compounds can activate the Nrf2/HO-1 pathway, thereby mitigating oxidative damage. researchgate.netnih.gov This activation can be mediated through upstream signaling pathways such as PI3K/Akt and JNK. researchgate.net
Computational Studies of Receptor Ligand Interactions
Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is widely used in drug design to predict the binding affinity and mode of interaction between a ligand, such as an indole derivative, and its protein target. mdpi.comnih.gov
Docking studies have been employed to investigate the binding of various indole-based compounds to a range of biological targets, including enzymes and receptors implicated in cancer and inflammation. ajchem-a.commdpi.com The results of these simulations are often expressed as a binding affinity or docking score, typically in kcal/mol, which provides an estimate of the strength of the interaction. ajchem-a.comnih.gov For example, docking studies of indole derivatives with COX-2 have shown promising binding affinities, suggesting their potential as inhibitors. ajchem-a.com
Identification of Critical Binding Site Residues and Interaction Motifs
Molecular docking simulations not only predict binding affinity but also provide detailed insights into the specific interactions between the ligand and the amino acid residues within the binding site of the target protein. mdpi.comnih.gov These interactions can include:
Hydrogen bonds: These are crucial for the specificity and stability of ligand-protein complexes. mdpi.com
Hydrophobic interactions: These interactions play a significant role in the binding of nonpolar ligands.
Pi-stacking interactions: These occur between aromatic rings and are important for the binding of many indole-containing compounds. nih.gov
Methionine-aromatic interactions: This specific type of interaction can provide additional stabilization to the protein-ligand complex. nih.gov
The identification of these critical residues and interaction motifs is essential for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective inhibitors. nih.govnih.gov
Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives
The biological activity of indole derivatives can be finely tuned by the strategic placement of various functional groups. The interplay of electronic effects, steric hindrance, and hydrogen bonding capabilities introduced by these substituents dictates how the molecule interacts with its biological target.
Influence of the Methylthio Group on Biological Potency and Selectivity
In the broader context of indole derivatives, the nature of the substituent at the C3 position is paramount. For instance, in a series of 2-(1H-indol-3-yl)ethylthiourea derivatives, the thiourea (B124793) moiety, which also contains sulfur, was found to be crucial for their antimicrobial activity. While not a direct analog, this highlights the general importance of sulfur-containing groups at or near the C3 position in mediating biological effects. The replacement of the methylthio group with other functionalities, a common strategy in medicinal chemistry known as bioisosteric replacement, can lead to significant changes in activity. For example, replacing a thioether linkage with an ether or an alkene has been shown in other molecular scaffolds to alter potency due to changes in bond angles, lengths, and lipophilicity. nih.gov
Impact of Methyl Group Position and Aromatic Substituent Variations
The substitution pattern on the benzene (B151609) portion of the indole nucleus significantly modulates biological activity. The position and nature of these substituents can influence the electronic environment of the entire indole ring system and provide additional points of interaction with a biological target.
The presence of a methyl group at the 5-position, as in this compound, is of particular interest. In various classes of indole derivatives, substitution at the C5 position has been shown to be crucial for activity. For example, in a study on 3-hydroxy oxindole (B195798) derivatives, compounds with a substituent at the 5-position of the indole ring exhibited the most potent antifungal activity. Similarly, research on other indole-based compounds has demonstrated that a methyl group at the 5-position can be favorable for biological activity compared to other substituents or an unsubstituted ring. The electron-donating nature of the methyl group can increase the electron density of the indole ring, potentially enhancing its interaction with certain receptors.
Varying the substituents on the aromatic ring allows for a systematic exploration of the SAR. For instance, replacing the 5-methyl group with other alkyl groups, halogens, or hydrogen-bonding moieties would provide insight into the steric and electronic requirements for optimal activity. Studies on other indole series have shown that introducing electron-withdrawing groups like halogens (e.g., chloro, bromo) at the 5-position can enhance the biological effects in some cases.
Contribution of the Indole Nitrogen (N-1) to Molecular Recognition
The indole nitrogen (N-1) and its potential for substitution represent another key aspect of the SAR of these compounds. The N-H group can act as a hydrogen bond donor, a crucial interaction for anchoring a molecule within a receptor's binding site.
Substitution at the N-1 position can have a profound impact on biological activity. In many cases, an unsubstituted N-H is essential for activity. For example, in a study of C3-substituted indole derivatives, compounds lacking a substituent at the N-1 position exhibited strong cytoprotective properties, suggesting the N-H group is key for this particular activity. Alkylation or acylation of the indole nitrogen can lead to a decrease or complete loss of activity, possibly due to the loss of a critical hydrogen bond interaction or the introduction of steric hindrance that prevents proper binding.
Conversely, in some instances, N-1 substitution can be beneficial. For certain biological targets, a substituent at the N-1 position might occupy a specific hydrophobic pocket within the binding site, leading to enhanced potency or altered selectivity. For example, N-substituted indole derivatives have been shown to possess anti-inflammatory and antimicrobial effects. Therefore, the role of the indole nitrogen is highly context-dependent and must be empirically determined for each class of compounds and their specific biological target.
Advanced Applications and Research Potential of 5 Methyl 3 Methylthio 1h Indole in Specialized Scientific Disciplines
Development as Chemical Probes for Biological Systems
Indole (B1671886) and its derivatives are intrinsically fluorescent, a property that makes them excellent candidates for the development of chemical probes for biological systems. mdpi.com These probes can be designed to detect specific analytes, changes in the microenvironment like pH, or to visualize cellular structures. mdpi.com The functionalization of the indole ring allows for the tuning of its photophysical properties and the introduction of specific recognition sites.
Molecules with a donor-π-acceptor (D-π-A) architecture are a major focus in the design of organic conjugated small molecules for use as optical probes. mdpi.com The indole nucleus can act as an effective electron donor. researchgate.net In the case of 5-Methyl-3-(methylthio)-1H-indole, the methyl group at the 5-position and the methylthio group at the 3-position are both electron-donating groups, which can enhance the electron-donating ability of the indole core. This property is crucial for designing probes with specific fluorescence emission characteristics. mdpi.comresearchgate.net
The nitrogen atom in the indole ring acts as an alkaline center that can be protonated, leading to changes in the molecule's optical properties. mdpi.com This sensitivity to pH makes indole derivatives suitable for developing pH sensors. For instance, some styrylcyanine-based pH probes utilize non-N-substituted indole derivatives, which exhibit remarkable pH-dependent fluorescence, making them suitable for in vivo imaging. mdpi.com The versatility of the indole structure allows for the creation of probes for various targets, such as hypochlorite (B82951) and cyanide ions, by incorporating specific recognition moieties. mdpi.com
Exploration in Materials Science
The unique electronic and structural features of indole derivatives make them attractive building blocks for novel materials with tailored properties. researchgate.net Their planar geometry and efficient electron-donating characteristics are particularly valuable in the field of materials science. researchgate.net
Indole derivatives are increasingly being integrated into organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs). nih.gov The development of stable and tunable polycyclic aromatic compounds is a key area of research for advancing organic optoelectronics. chemrxiv.org Indole-based compounds are promising candidates due to their inherent photoluminescence and charge-transport properties. researchgate.net
The design of these materials often involves creating donor-acceptor structures to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the material's electronic and optical properties. chemrxiv.org By merging indole moieties with other aromatic systems, researchers can create π-expanded systems with enhanced stability and tunable fluorescence across the visible spectrum. chemrxiv.org For example, π-expanded indoloindolizines have been synthesized and show promise for optoelectronic device applications due to their vivid colors and enhanced stability against photooxidation compared to traditional polycyclic aromatic hydrocarbons like acenes. chemrxiv.org The electron-donating nature of the indole ring is a key factor in these designs. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), play a crucial role in predicting the electronic structure and properties of these materials before their synthesis, guiding the design of new molecules with desired characteristics. chemrxiv.org
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and have significant applications in photonics, telecommunications, and optical data storage. arxiv.orgnih.gov Organic molecules, particularly those with π-conjugated systems, are excellent candidates for NLO materials. arxiv.org The presence of electron donor and acceptor groups within the molecule can enhance its NLO response. researchgate.net
Indole derivatives have been identified as promising NLO materials. researchgate.netarxiv.org The indole ring acts as an efficient electron donor. The NLO properties of a molecule are related to its hyperpolarizability (β), and studies have shown that substituting the indole ring can significantly impact this value. arxiv.org For instance, computational studies on Indole-7-carboxyldehyde have shown a high value of first-order hyperpolarizability, suggesting its potential for good NLO behavior. arxiv.orgresearchgate.net The efficiency of these materials is often linked to intramolecular charge transfer from the donor to the acceptor part of the molecule. arxiv.org Increasing the electron-donating ability of the indole moiety can lead to an increase in NLO-responsive electro-optical properties. researchgate.net Given that this compound possesses two electron-donating groups, it is structurally primed to be a component in materials with significant NLO properties.
Table 1: Comparison of NLO Properties of an Indole Derivative with Urea
| Compound | Dipole Moment (µ) [Debye] | Linear Polarizability (α) [x10⁻²⁴ esu] | First Order Hyperpolarizability (β) [x10⁻³⁰ esu] |
|---|---|---|---|
| Indole-7-carboxyldehyde (I7C) | 1.88 | 17.36 | 3.96 |
| Urea (Reference) | ~0.63 | ~5.79 | ~0.66 |
Data derived from computational studies on Indole-7-carboxyldehyde. arxiv.orgresearchgate.net
Analytical Methodologies for Detection and Quantification of Indole Derivatives in Research Matrices
The detection and quantification of indole derivatives are crucial in various research areas, from clinical diagnostics to environmental monitoring. Several analytical techniques have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of indole derivatives. pubcompare.ainih.govcapes.gov.br Reversed-phase HPLC, in particular, is effective. nih.govcapes.gov.br Ion suppression-reversed-phase HPLC (IS-HPLC) has been specifically developed for the separation of substituted indole derivatives, allowing for the analysis of complex mixtures such as those found in microbial cultures. nih.gov In this method, chromatographic parameters like retention time and capacity factor are optimized by adjusting the mobile phase composition (e.g., methanol (B129727) concentration) and pH. nih.gov
Table 2: Common HPLC Conditions for Indole Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | Purospher RP-18 (250 mm × 4 mm, 5 µm) pubcompare.ai |
| Mobile Phase | Methanol: water: ammonium (B1175870) acetate (B1210297) (15:14:1, v/v/v) pubcompare.ai |
| Flow Rate | 1 mL/min pubcompare.ai |
| Detection | UV at 280 nm pubcompare.ai |
These are example conditions and may require optimization for specific indole derivatives.
Colorimetric assays offer a simpler and more rapid method for the detection of indoles. The Kovács assay, which uses para-dimethylaminobenzaldehyde, is a classic method but is known to react with a wide variety of indole-containing compounds, leading to a lack of specificity. nih.gov A more specific hydroxylamine-based indole assay (HIA) has been developed that is sensitive and specific for unsubstituted indole, making it useful for measuring indole in complex biological samples like bacterial cultures and fecal matter. nih.gov For specific substituted indoles, reagents like Salkowski's reagent are used, although their specificity for a range of derivatives can vary. researchgate.net
Role in Microbial Physiology and Intercellular Signaling
Indole and its derivatives are significant signaling molecules produced by a wide range of bacteria, playing a crucial role in host-microbe interactions, particularly within the gut. nih.govnih.gov
A significant portion of dietary tryptophan, an essential amino acid, is metabolized by the gut microbiota into indole and a variety of its derivatives. nih.govbiorxiv.org This microbial metabolism is a key pathway that influences host physiology. biorxiv.org Over 85 species of bacteria, both Gram-positive and Gram-negative, are known to possess the enzyme tryptophanase, which converts tryptophan to indole. biorxiv.org
The metabolic pathways are diverse. For example, tryptophan can be converted to indole-3-pyruvic acid, which can then be metabolized further into indole-3-lactic acid (ILA) or indole-3-acetic acid (IAA). frontiersin.org Different bacterial species and even different strains within the same species can produce a unique profile of indole derivatives. frontiersin.org For instance, Lactic Acid Bacteria (LAB) are known to metabolize tryptophan into various compounds, and their metabolic output can often be predicted from their genomic content. frontiersin.org These microbial metabolites can act as signaling molecules, influencing the host's immune system and gut barrier function. youtube.com The production of these compounds is a key aspect of the symbiotic relationship between the host and its gut microbiota. nih.gov
Table 3: Major Tryptophan Metabolites Produced by Gut Microbiota
| Metabolite | Precursor Pathway | Producing Microorganisms (Examples) |
|---|---|---|
| Indole | Tryptophan -> Indole | Escherichia coli, Clostridium species |
| Indole-3-acetic acid (IAA) | Tryptophan -> Indole-3-pyruvic acid -> Indole-3-acetaldehyde -> IAA | Bifidobacterium, Clostridium species frontiersin.org |
| Indole-3-lactic acid (ILA) | Tryptophan -> Indole-3-pyruvic acid -> ILA | Bifidobacterium, Lactobacillus species frontiersin.org |
| Indole-3-propionic acid (IPA) | Tryptophan -> Indole-3-pyruvic acid -> Indole-3-lactic acid -> Indole-3-acrylic acid -> IPA | Clostridium sporogenes |
| Skatole (3-methylindole) | Tryptophan -> Indole-3-acetic acid -> Skatole | Clostridium species, Bacteroides species |
This table provides a simplified overview of complex metabolic pathways. nih.govfrontiersin.org
Mechanisms of Indole-Mediated Regulation of Bacterial Physiology
Indole is a widespread intercellular signaling molecule utilized by over 85 species of Gram-positive and Gram-negative bacteria to orchestrate collective behaviors and adapt to environmental changes. oup.comconsensus.app This small, diffusible molecule regulates a wide array of physiological processes, including biofilm formation, virulence, antibiotic resistance, and plasmid stability. oup.comconsensus.appnih.govnih.gov The cellular mechanisms through which indoles exert their effects are complex and often depend on the bacterial species and the concentration of the indole molecule. uaeh.edu.mx
One of the primary behaviors influenced by indole signaling is biofilm formation . Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against environmental stresses and antimicrobial agents. nih.govnih.gov Indole signaling can either inhibit or promote biofilm formation depending on the bacterium. nih.govcuny.edu For instance, in Escherichia coli, indole has been shown to decrease biofilm formation. researchgate.net Conversely, in Vibrio cholerae, it can enhance biofilm development. nih.gov Derivatives of indole also play a significant role. Studies have shown that substituted indoles, such as 5-iodoindole (B102021) and 7-methylindole, can effectively interfere with biofilm formation in various pathogens, including Serratia marcescens. frontiersin.org This interference often occurs through the disruption of quorum sensing (QS) , a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. frontiersin.orgnih.gov Indole and its derivatives can modulate QS systems, thereby suppressing the production of virulence factors and the formation of biofilms. frontiersin.orgnih.gov
The table below summarizes the effects of various indole derivatives on bacterial biofilm formation, as documented in scientific literature. This data provides a basis for predicting the potential activity of structurally related compounds like this compound.
| Indole Derivative | Target Bacterium | Effect on Biofilm Formation | Reference |
| Indole | Escherichia coli | Inhibition | researchgate.net |
| Indole | Vibrio cholerae | Enhancement | nih.gov |
| Indole | Streptococcus mutans | Enhancement | nih.gov |
| 5-Iodoindole | Serratia marcescens | Inhibition | frontiersin.org |
| 7-Methylindole | Serratia marcescens | Inhibition | frontiersin.org |
| 5-Methylindole (B121678) | Serratia marcescens | Inhibition | frontiersin.org |
| 5-Fluoroindole | Serratia marcescens | Inhibition | frontiersin.org |
Given that methylation at the 5- and 7-positions of the indole ring can lead to significant antibiofilm and anti-quorum sensing activity, it is plausible that this compound could exhibit similar regulatory effects. The presence of both a methyl group at the 5-position and a methylthio group at the 3-position introduces unique electronic and steric properties that could modulate its interaction with bacterial signaling pathways. Further research is warranted to elucidate the specific impact of this compound on bacterial physiology, particularly its ability to interfere with quorum sensing and biofilm development in pathogenic bacteria.
Potential in Agricultural Science: Plant Growth Regulation and Pest Control Mechanisms
In agricultural science, indole derivatives are of great interest for their dual role as plant growth regulators and pest control agents. nih.govnih.govresearchgate.net The most well-known indole-based plant hormone is Indole-3-acetic acid (IAA) , a natural auxin that governs numerous aspects of plant growth and development, including cell division, elongation, and differentiation. clinisciences.com
Many synthetic indole compounds function by mimicking natural auxins or by being converted into them within the plant. nih.govfrontiersin.org For example, Indole-3-butyric acid (IBA) is a widely used commercial rooting agent that plants metabolize into IAA. frontiersin.org The structural similarity of this compound to the core indole scaffold suggests it could potentially influence plant development. The specific substitutions—a methyl group and a methylthio group—may confer a unique level of activity, stability, or mode of action compared to naturally occurring auxins. Research into how these substitutions affect uptake, transport, and interaction with auxin receptors in plants could reveal novel applications for promoting root formation, improving fruit set, or otherwise enhancing crop yields. frontiersin.orgnih.gov
Beyond plant growth, indole derivatives are being explored as novel agents for pest and disease control. acs.org Some indole compounds have demonstrated antibacterial activity against plant pathogens. acs.org For example, novel indole derivatives have been synthesized and shown to be effective against significant phytopathogenic bacteria like Xanthomonas oryzae. acs.org Furthermore, because indole signaling is crucial for virulence and biofilm formation in many bacteria, compounds that disrupt these processes can act as anti-virulence agents, effectively disarming pathogens without killing them. nih.govfrontiersin.org This represents an attractive strategy for crop protection, as it may impose less selective pressure for the development of resistance compared to traditional bactericides.
The potential applications of indole derivatives in agriculture are summarized in the table below.
| Application Area | Mechanism of Action | Example Compound(s) | Reference |
| Plant Growth Regulation | Auxin activity/mimicry, induction of cell division and elongation. | Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA) | clinisciences.comfrontiersin.org |
| Pest Control (Antibacterial) | Disruption of bacterial cell integrity or metabolism. | Indole derivatives containing pyridinium (B92312) moieties | acs.org |
| Pest Control (Anti-virulence) | Interference with quorum sensing and biofilm formation. | 5-Methylindole, 7-Methylindole | frontiersin.org |
The compound this compound, with its unique substitution pattern, represents a promising candidate for investigation in both of these agricultural domains. Its potential to modulate plant growth as an auxin analog and to protect plants from disease by interfering with bacterial signaling pathways makes it a molecule of significant interest for developing new, effective agricultural technologies.
Q & A
Q. What synthetic methodologies are established for 5-Methyl-3-(methylthio)-1H-indole?
- Methodological Answer : The compound is typically synthesized via electrophilic substitution or coupling reactions. For example:
-
Methylthio Introduction : Reacting 5-methyl-1H-indole with methyl disulfide or methanethiol under acidic conditions to substitute the 3-position hydrogen .
-
Cross-Coupling : Copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) to introduce functional groups, as seen in analogous indole derivatives .
-
Optimization : Reactions are performed in solvents like DMF or dichloromethane, with purification via column chromatography (70:30 ethyl acetate/hexane) .
Synthetic Route Key Reagents/Conditions Yield Reference Electrophilic substitution Methyl disulfide, H2SO4 ~40-60% CuI-catalyzed coupling Azides, alkynes, PEG-400/DMF ~20-42%
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use multi-modal analytical techniques:
- NMR Spectroscopy : Identify substituent positions via 1H/13C NMR chemical shifts (e.g., methylthio at δ ~2.5 ppm for 1H, ~15 ppm for 13C) .
- Mass Spectrometry : Confirm molecular weight via FAB-HRMS or ESI-MS, targeting [M+H]+ peaks .
- TLC Monitoring : Use ethyl acetate/hexane systems (Rf ~0.5) for reaction progress .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : Use P95 respirators for dust/particulates; OV/AG/P99 cartridges if vapor exposure is suspected .
- Ventilation : Conduct reactions in fume hoods to limit inhalation risks .
Advanced Research Questions
Q. How does the methylthio group modulate the indole core’s electronic properties, and how can this be modeled computationally?
- Methodological Answer :
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to analyze electron density distribution and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-31G* are recommended .
- Reactivity Prediction : Compare Mulliken charges at the 3-position to assess nucleophilicity. Methylthio groups increase electron density, favoring electrophilic attacks .
Q. What crystallographic challenges arise with this compound, and how can SHELX address them?
- Methodological Answer :
- Disorder/Resolution : Methylthio groups may cause positional disorder. Use SHELXL for anisotropic refinement and TWIN commands for twinned crystals .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···S) via SHELXH instructions to refine hydrogen positions .
Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?
- Methodological Answer :
- Benchmarking Functionals : Test multiple functionals (e.g., B3LYP vs. M06-2X) against experimental NMR shifts to identify optimal models .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to match experimental conditions .
Tables of Key Data
Table 1 : Computational vs. Experimental NMR Shifts (δ, ppm)
| Position | B3LYP/6-31G * | Experimental | Deviation |
|---|---|---|---|
| C3 (SCH3) | 15.2 | 14.8 | 0.4 |
| C5 (CH3) | 21.5 | 20.9 | 0.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
